molecular formula C19H20N2O4S B12415865 Hydroxy Pioglitazone (M-II)-d4

Hydroxy Pioglitazone (M-II)-d4

Cat. No.: B12415865
M. Wt: 376.5 g/mol
InChI Key: RMTFRGFLVHAYCI-ZDPIWEEJSA-N
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Description

Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of Hydroxy Pioglitazone (M-II), a metabolite of Pioglitazone. Pioglitazone is a thiazolidinedione class drug used primarily to manage type 2 diabetes mellitus by improving insulin sensitivity. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pioglitazone due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Pioglitazone (M-II)-d4 involves the incorporation of deuterium atoms into the Hydroxy Pioglitazone (M-II) molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Employing deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve deuterium incorporation.

    Chromatographic Purification: Employing advanced chromatographic techniques to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Pioglitazone (M-II)-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to keto derivatives.

    Reduction: Formation of reduced metabolites.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Substitution Reagents: Including halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include:

    Keto Pioglitazone (M-III): Formed through oxidation.

    Reduced Pioglitazone Metabolites: Resulting from reduction reactions.

Scientific Research Applications

Hydroxy Pioglitazone (M-II)-d4 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Pioglitazone.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Employed to investigate potential drug-drug interactions.

    Biological Research: Used in studies related to insulin sensitivity and glucose metabolism.

    Industrial Applications: Utilized in the development of new antidiabetic drugs and formulations.

Mechanism of Action

Hydroxy Pioglitazone (M-II)-d4 exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.

Comparison with Similar Compounds

Hydroxy Pioglitazone (M-II)-d4 can be compared with other similar compounds, such as:

    Keto Pioglitazone (M-III): Another metabolite of Pioglitazone with different metabolic properties.

    Hydroxy Pioglitazone (M-IV): A similar metabolite with slight structural differences.

    Rosiglitazone: Another thiazolidinedione class drug with similar pharmacological effects but different metabolic pathways.

This compound is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D

InChI Key

RMTFRGFLVHAYCI-ZDPIWEEJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H]

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O

Origin of Product

United States

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